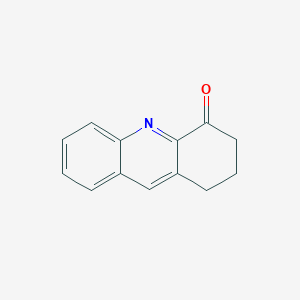

2,3-Dihydroacridin-4(1H)-one

CAS No.: 49568-10-7

Cat. No.: VC3936751

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49568-10-7 |

|---|---|

| Molecular Formula | C13H11NO |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 2,3-dihydro-1H-acridin-4-one |

| Standard InChI | InChI=1S/C13H11NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8H,3,5,7H2 |

| Standard InChI Key | VPZBCNMTBAFDTJ-UHFFFAOYSA-N |

| SMILES | C1CC2=CC3=CC=CC=C3N=C2C(=O)C1 |

| Canonical SMILES | C1CC2=CC3=CC=CC=C3N=C2C(=O)C1 |

Introduction

Structural Characteristics of 2,3-Dihydroacridin-4(1H)-one

Molecular Framework and Stereoelectronic Properties

The core structure of 2,3-dihydroacridin-4(1H)-one consists of a tricyclic system featuring two benzene rings fused to a partially saturated pyridinone ring. The ketone group at position 4 introduces polarity, influencing the compound’s solubility and reactivity . X-ray crystallography of analogous dihydropyridinones reveals a planar configuration for the aromatic rings and a puckered geometry in the hydrogenated ring, which stabilizes the molecule through intramolecular hydrogen bonding . Density functional theory (DFT) calculations on related dihydroacridine derivatives demonstrate localized HOMO orbitals on the electron-donating amine groups and LUMO orbitals distributed across the acridine framework, suggesting charge-transfer capabilities in excited states .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₁NO | |

| Molecular weight | 197.23 g/mol | |

| Crystal system | Monoclinic (analogous compounds) | |

| HOMO-LUMO gap | 3.2 eV (calculated for derivatives) |

Synthetic Methodologies

Cyclization of Tetrahydropyridinylidene Salts

A common route involves treating 4-aminotetrahydropyridinylidene salts with aldehydes under alkaline conditions. For example, reaction with cyclohexanecarbaldehyde yields β-hydroxyketones, while aromatic aldehydes favor β-aminoketones . This method achieves moderate yields (40–60%) and tolerates diverse substituents, enabling the synthesis of analogs with tailored biological activities .

Domino Reactions for Ring Construction

Domino sequences, such as reduction-cyclization cascades, provide efficient access to dihydroacridinones. For instance, nitroarenes undergo consecutive Michael additions and intramolecular cyclizations to form the tricyclic framework in a single pot . These methods are notable for their atom economy and stereochemical control, though racemization remains a challenge in chiral derivatives .

Table 2: Representative Synthetic Routes

| Method | Conditions | Yield (%) | Key Product |

|---|---|---|---|

| Aldehyde cyclization | NaOH, RT, 72 h | 55 | β-Aminoketone derivatives |

| Domino reduction-cyclization | H₂, Pd/C, EtOH | 70 | Tricyclic dihydroacridinones |

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic rings undergo electrophilic substitutions, such as nitration and sulfonation, predominantly at the para positions relative to the ketone group . Halogenation reactions yield bromo- or chloro-derivatives, which serve as intermediates for cross-coupling reactions .

Ring Expansion and Ethylene Extrusion

Under aryne-mediated conditions, dihydroacridinones participate in ring-expansion reactions. For example, treatment with benzyne induces ethylene extrusion, converting the tricyclic system into acridones—a process critical for synthesizing polycyclic aromatics . This reactivity is mechanistically attributed to retro-Diels-Alder pathways or nucleophilic cyclization of intermediate zwitterions .

Pharmacological Applications

Anticancer Activity

Dihydroacridinones exhibit potent cytotoxicity against multidrug-resistant cancer cell lines, including ovarian (A2780cisR) and colon (LoVo/Dx) carcinomas . DNA intercalation is a proposed mechanism, as evidenced by fluorometric binding assays showing high affinity for duplex DNA (Kd = 10⁻⁷ M) . Derivatives with aminoalkyl side chains demonstrate enhanced potency, with IC₅₀ values as low as 0.8 μM .

Antibacterial Properties

Structure-activity relationship (SAR) studies highlight the importance of the ketone group and aromatic substituents. For instance, 5-(pyrrolidinylmethyl)dihydroacridinone derivatives inhibit Staphylococcus aureus growth at MIC values of 4 μg/mL, comparable to standard antibiotics .

Table 3: Biological Activity Data

| Compound | Activity (IC₅₀/MIC) | Cell Line/Organism |

|---|---|---|

| 9,10-Diphenyl derivative | IC₅₀ = 1.2 μM | HT29 (Colon cancer) |

| 5-Pyrrolidinylmethyl analog | MIC = 4 μg/mL | S. aureus |

Spectroscopic and Photophysical Properties

UV-Vis and Fluorescence Spectroscopy

Ester-substituted dihydroacridines exhibit solvatochromic emission shifts (>100 nm) due to intramolecular charge transfer (ICT). For example, 2,7-bis(4-methoxycarbonylphenyl)-9,10-dihydroacridine shows λₑₘ = 450 nm in toluene and 550 nm in DMF, with quantum yields up to 0.65 .

Computational Insights

Time-dependent DFT (TD-DFT) simulations correlate emission spectra with HOMO→LUMO transitions. Substituents at the 9-position significantly modulate the energy gap, enabling tunable fluorescence for optoelectronic applications .

Recent Advances and Future Directions

Recent work focuses on derivatizing the acridine core with electron-withdrawing groups (e.g., esters, sulfonamides) to enhance bioactivity and photostability . Challenges remain in mitigating racemization during asymmetric synthesis and improving bioavailability through prodrug strategies . Future studies should prioritize in vivo efficacy evaluations and computational modeling to optimize drug-likeness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume